molecular formula C17H17Cl2NO3S B2949563 4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide CAS No. 923413-77-8

4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide

Cat. No.: B2949563
CAS No.: 923413-77-8
M. Wt: 386.29
InChI Key: HYMUYQYSQAXDND-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzylsulfonyl group and a dichlorophenyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide typically involves the reaction of 2,3-dichloroaniline with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with butanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The pathways involved include inhibition of enzymatic reactions and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylsulfonyl)-N-(2,4-dichlorophenyl)butanamide
  • 4-(benzylsulfonyl)-N-(2,5-dichlorophenyl)butanamide
  • 4-(benzylsulfonyl)-N-(2,6-dichlorophenyl)butanamide

Uniqueness

4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to other similar compounds.

Properties

IUPAC Name

4-benzylsulfonyl-N-(2,3-dichlorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3S/c18-14-8-4-9-15(17(14)19)20-16(21)10-5-11-24(22,23)12-13-6-2-1-3-7-13/h1-4,6-9H,5,10-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMUYQYSQAXDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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